molecular formula C9H6F3NO B1305671 2-Methyl-4-(trifluoromethoxy)benzonitrile CAS No. 261951-92-2

2-Methyl-4-(trifluoromethoxy)benzonitrile

Cat. No.: B1305671
CAS No.: 261951-92-2
M. Wt: 201.14 g/mol
InChI Key: ZCRRKTDVMVDQTD-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C₉H₆F₃NO It is known for its unique chemical structure, which includes a trifluoromethoxy group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(trifluoromethoxy)benzonitrile typically involves the introduction of a trifluoromethoxy group to a benzonitrile derivative. One common method includes the reaction of 2-methyl-4-hydroxybenzonitrile with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted benzonitrile derivatives .

Scientific Research Applications

2-Methyl-4-(trifluoromethoxy)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Methyl-4-(trifluoromethoxy)benzonitrile exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can interact with target proteins and enzymes, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzonitrile: Similar in structure but lacks the methyl group at the 2-position.

    3-(Trifluoromethyl)benzonitrile: Similar but with the trifluoromethyl group at the 3-position instead of the 4-position.

    4-(Trifluoromethoxy)benzonitrile: Similar but without the methyl group at the 2-position

Uniqueness

2-Methyl-4-(trifluoromethoxy)benzonitrile is unique due to the presence of both a methyl group and a trifluoromethoxy group on the benzonitrile core. This combination of functional groups imparts distinctive chemical and physical properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-methyl-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c1-6-4-8(14-9(10,11)12)3-2-7(6)5-13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRRKTDVMVDQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379587
Record name 2-methyl-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

261951-92-2
Record name 2-Methyl-4-(trifluoromethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261951-92-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-methyl-4-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Methyl-4-trifluoromethoxy-benzamide 14 (2.0 g, 9.1 mmol) was taken up in phosphorus oxychloride (15 mL) and heated to 85° C. for 2 hrs. The excess phosphorus oxychloride was removed under reduced pressure and the resulting residue partitioned between sat. aqueous sodium bicarbonate and ether. The organic layer was dried (sodium sulfate) and concentrated. The residue was passed through silica gel using 25% ether/hexanes to remove trace impurities and yielded a colorless solid (90%). 1H NMR (400 MHz,CDCl3) δ7.65 (d, J=8.4 Hz. 1 H, Ar), 7.17 (s, 1 H, Ar), 7.13 (d, J=8.4 Hz, 1 H, Ar), 2.6 (s, 3 H, CH3).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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